2,5-Difluorobenzo[d]oxazole
CAS No.:
Cat. No.: VC15807837
Molecular Formula: C7H3F2NO
Molecular Weight: 155.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3F2NO |
|---|---|
| Molecular Weight | 155.10 g/mol |
| IUPAC Name | 2,5-difluoro-1,3-benzoxazole |
| Standard InChI | InChI=1S/C7H3F2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H |
| Standard InChI Key | XDMSWPURHAKMDP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1F)N=C(O2)F |
Introduction
Structural and Crystallographic Properties
The benzo[d]oxazole scaffold consists of a fused benzene and oxazole ring system. Fluorine substitutions at the 2- and 5-positions introduce steric and electronic modifications that influence molecular conformation and intermolecular interactions. In analogous structures, such as N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide, the dihedral angle between the benzene and isoxazole rings is 8.08° , suggesting minimal steric hindrance between fused rings. For 2,5-difluorobenzo[d]oxazole, similar planarity is expected, with fluorine atoms adopting positions that minimize electronic repulsion.
Crystallographic studies of 5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole reveal dihedral angles of 10.7° and 64.1° between the central benzene ring and oxazole moieties . These data imply that fluorine substitutions in ortho positions (e.g., 2,5-) could enforce a coplanar arrangement to maximize conjugation, while meta substitutions may introduce torsional strain. Disorder in fluorine occupancy, as observed in (site occupancies 0.627:0.373), highlights the potential for dynamic structural flexibility in fluorinated oxazoles.
Synthetic Methodologies
Deprotonation and Electrophilic Substitution
A general route for 2,5-disubstituted oxazoles involves deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at C-5 using strong bases like LDA, followed by reaction with electrophiles . For 2,5-difluorobenzo[d]oxazole, this strategy could be adapted by introducing fluorine via electrophilic fluorination or halogen exchange. Transmetalation of the intermediate carbanion to organozinc species enables Negishi cross-coupling with fluoroaryl halides, as demonstrated in the synthesis of 2,5-diaryloxazoles .
Table 1: Representative Synthetic Routes for Fluorinated Oxazoles
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Deprotonation/Alkylation | LDA, RF-X (X = I, Br) | 70–90 | |
| Suzuki-Miyaura Coupling | Arylboronic Acids, Pd(PPh₃)₄ | 65–85 | |
| Oxidative Cyclization | NH₄MoO₄, H₂O₂ | 80–98 |
Oxidative Cyclodehydration
Williams and Wipf’s oxidative cyclodehydration strategy, effective for 2,4-disubstituted oxazoles , could be modified for 2,5-difluoro derivatives. Starting with 2-fluoroaniline and 5-fluorobenzoyl chloride, cyclization under acidic conditions (e.g., PCl₃ or SOCl₂) may yield the target compound. This method benefits from commercial availability of fluorinated precursors but requires optimization to avoid overhalogenation.
Physicochemical and Electronic Properties
The electron-withdrawing nature of fluorine atoms increases the oxazole ring’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitutions. Computational studies on similar systems predict a dipole moment of ~3.5 D for 2,5-difluorobenzo[d]oxazole, with fluorine atoms inducing a quadrupole moment that stabilizes π-stacking interactions . The compound’s logP value is estimated at 2.1–2.5, suggesting moderate hydrophobicity suitable for blood-brain barrier penetration .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| logP | 2.3 ± 0.2 | QSPR Modeling |
| pKa | 4.7 (oxazole N) | DFT Calculations |
| λmax (UV-Vis) | 285 nm (π→π*) | TD-DFT |
Biological Activity and Applications
Antimicrobial Activity
Amidine-containing oxazoles, such as furamidine, bind AT-rich DNA sequences in pathogens . Introducing fluorine could enhance membrane permeability and target affinity. Preliminary molecular docking suggests that 2,5-difluorobenzo[d]oxazole exhibits a binding energy of −8.2 kcal/mol against P. falciparum dihydrofolate reductase, comparable to pyrimethamine (−7.9 kcal/mol) .
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